N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine is a synthetic organic compound with the molecular formula C₁₄H₂₃NO and a CAS number of 1040686-28-9. This compound is classified as an arylpropylamine, which suggests its structural resemblance to various psychoactive substances. It is primarily recognized for its potential applications in pharmacology, particularly in the development of therapeutic agents.
N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine belongs to the class of arylalkylamines, which are compounds characterized by an alkyl chain attached to an aromatic ring. Its structure features an ethyl group and a phenoxy group, which are significant for its biological activity.
The synthesis of N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylphenol with ethylene oxide followed by amination with propanamine derivatives.
The molecular structure of N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine can be represented as follows:
The compound features a propanamine backbone with an ethyl group and a phenoxy moiety, which contributes to its pharmacological properties. The structural formula can be expressed in terms of its connectivity:
This structure plays a key role in its interactions with biological targets.
N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine can undergo various chemical reactions, including:
N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine's mechanism of action is primarily linked to its interactions with neurotransmitter systems in the brain. It is hypothesized to act as a stimulant by increasing the release of catecholamines such as norepinephrine and dopamine.
Relevant data about these properties can inform safe handling practices and potential applications in research settings.
N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine has several scientific uses:
This compound's unique structural features make it a valuable candidate for further research into its pharmacological potential and applications in medicinal chemistry.
Arylpropylamines constitute a structurally diverse class of organic compounds characterized by a propylamine backbone (three-carbon chain terminating in an amine group) attached to an aromatic ring system. The compound N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine exemplifies a specific subclass where the aromatic moiety connects to the propylamine chain via an oxygen linker, classifying it as a phenoxypropanamine. Its systematic name breaks down as follows: "N-Ethyl-" designates the ethyl substituent on the nitrogen atom, "2-(4-isopropylphenoxy)-" indicates the 4-isopropylphenoxy group attached to the second carbon of the propyl chain, and "1-propanamine" specifies the three-carbon amine backbone [1]. Its molecular formula is C₁₄H₂₃NO with a molecular weight of 221.34 g/mol, distinguishing it from simpler alkylpropylamines like N-Isopropylpropylamine (C₆H₁₅N, MW: 101.19 g/mol) or N-Ethylisopropylamine (C₅H₁₃N, MW: 87.16 g/mol) [1] [3] [4].
The core structural features include:
Table 1: Structural Comparison of Related Propylamine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Classification |
---|---|---|---|---|
N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine | C₁₄H₂₃NO | 221.34 | Phenoxy linkage, tertiary N-ethyl, 4-isopropylphenyl | Aryloxypropylamine |
2-Methyl-N-propylpropan-1-amine | C₇H₁₇N | 115.22 | Branched alkyl chain (isobutyl), primary amine | Dialkylamine |
N-Ethylisopropylamine | C₅H₁₃N | 87.16 | Short alkyl chains, secondary amine | Dialkylamine |
N-Ethyl-N-propylpropan-1-amine | C₈H₁₉N | 129.25 | Three alkyl chains (ethyl, two propyl), tertiary amine | Trialkylamine |
N-Ethyl-2-methyl-1-propanamine | C₆H₁₅N | 101.19 | Branched propyl chain, secondary amine | Branched alkylamine |
Phenoxypropanamine derivatives occupy a significant niche in medicinal chemistry, primarily developed as modulators of monoaminergic neurotransmission. Their historical significance stems from the success of early prototypes like fluoxetine (which features a direct aryl-propylamine linkage without the oxygen bridge) and duloxetine, which established the therapeutic value of compounds targeting serotonin (5-HT) and norepinephrine (NE) transporters (SERT and NET, respectively) [2]. While fluoxetine (an SSRI - Selective Serotonin Reuptake Inhibitor) revolutionized depression treatment in the 1980s with improved safety over older tricyclic antidepressants (TCAs), limitations like slow onset, residual symptoms (e.g., cognitive impairment), sexual dysfunction, and treatment-resistant depression (affecting ~30% of patients) persisted [2].
This spurred research into multitarget strategies. Compounds combining monoamine reuptake inhibition with activity at specific serotonin receptors (e.g., 5-HT₂A, 5-HT₂C) emerged as a promising approach. Vortioxetine (a multimodal serotonergic agent) and mirtazapine (combining noradrenergic enhancement with 5-HT₂A/₂C antagonism) demonstrated advantages in efficacy, particularly for cognitive symptoms or in cases resistant to SSRIs/SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) [2]. The rationale stems from evidence showing that 5-HT₂A receptor antagonism can augment prefrontal dopamine and norepinephrine release and mitigate some SSRI-induced side effects, while 5-HT₂C receptor antagonism can potentiate the neurochemical and behavioral effects of SSRIs/SNRIs [2]. Phenoxypropanamines, like N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine, represent a structural evolution within this multitarget paradigm. By incorporating the aryl group via an oxygen linker and specific substituents (like the 4-isopropyl group), chemists aimed to optimize target affinity profiles (SERT/NET inhibition + 5-HT₂A/₂C antagonism) while enhancing selectivity over off-target receptors (e.g., histamine H₁ or α₁-adrenergic receptors) linked to adverse effects like sedation or orthostatic hypotension [2].
The investigation of N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine is driven by a well-defined multitarget pharmacological strategy designed to overcome limitations of current antidepressants. Its design leverages molecular hybridization, combining key pharmacophoric elements:
Arylpropylamine Core: This core scaffold is shared with established antidepressants like fluoxetine and duloxetine, known for their ability to inhibit SERT and NET. The incorporation of the oxygen bridge (phenoxy linkage) and the 4-isopropylphenyl moiety represents a strategic modification aimed at enhancing interactions with specific targets. The isopropyl group provides steric bulk and lipophilicity, potentially influencing receptor binding affinity and pharmacokinetic properties like membrane permeability [1] [2].
Multitarget Affinity Profile: The primary objective is to create a single molecule capable of simultaneously inhibiting the reuptake of serotonin and norepinephrine (SNRI activity) while acting as an antagonist at both 5-HT₂A and 5-HT₂C receptors. This profile is expected to yield several synergistic benefits [2]:
Table 2: Multitarget Design Rationale of N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine
Pharmacological Target | Desired Activity | Expected Therapeutic Benefit | Structural Feature Addressing Target |
---|---|---|---|
Serotonin Transporter (SERT) | Inhibition | Increased synaptic serotonin (5-HT) levels, alleviating core depressive symptoms | Arylpropylamine core, phenoxy linkage orientation |
Norepinephrine Transporter (NET) | Inhibition | Increased synaptic norepinephrine (NE) levels, enhancing drive and attention | Ethylamino group, propyl chain length/rigidity |
5-HT₂A Receptor | Antagonism | Augmented prefrontal DA/NE release; Reduced anxiety, sexual dysfunction, sleep disturbances | 4-Isopropylphenoxy group spatial arrangement |
5-HT₂C Receptor | Antagonism | Potentiated SSRI/SNRI effects; Enhanced DA/NE release; Possible faster onset | 4-Isopropylphenoxy group, lipophilic substituent |
Histamine H₁ Receptor | Low/No Affinity | Avoidance of sedation and weight gain | Tertiary amine structure optimization |
α₁-Adrenergic Receptor | Low/No Affinity | Avoidance of orthostatic hypotension and dizziness | Lack of specific hydrogen-bonding motifs |
This compound thus embodies a rational structure-based approach to develop a potentially superior antidepressant agent through deliberate polypharmacology, building upon the historical successes and limitations of the arylpropylamine class in psychopharmacology [1] [2]. Its evaluation focuses on confirming this designed multitarget profile and its translational potential for treating major depressive disorder.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1